2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 3-methyl-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The bromination reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or nitric acid in concentrated form.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Nitroso or nitro derivatives of the original compound.
Reduction Products: The corresponding amine derivative.
Scientific Research Applications
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting bromine-containing substrates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes, where its unique chemical properties can impart desired characteristics.
Mechanism of Action
The mechanism by which 2-bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting or modifying their activity. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to more potent biological effects.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Lacks the methyl group, which can affect its reactivity and biological activity.
3-Methyl-5-(trifluoromethyl)aniline: Lacks the bromine atom, which can influence its chemical behavior and applications.
2-Bromo-3-methyl-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, which can alter its chemical properties and reactivity.
Uniqueness: 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of bromine, methyl, and trifluoromethyl groups in specific positions on the aniline ring can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
2694734-26-2 |
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Molecular Formula |
C8H8BrClF3N |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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